molecular formula C12H10N2 B072373 1,2-Bis(2-pyridyl)ethylene CAS No. 1437-15-6

1,2-Bis(2-pyridyl)ethylene

Cat. No.: B072373
CAS No.: 1437-15-6
M. Wt: 182.22 g/mol
InChI Key: HKEOCEQLCZEBMK-BQYQJAHWSA-N
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Description

1,2-Bis(2-pyridyl)ethylene is an organic compound with the molecular formula C12H10N2. It is a derivative of ethylene where two pyridyl groups are attached to the ethylene backbone. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.

Scientific Research Applications

1,2-Bis(2-pyridyl)ethylene is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). It helps in constructing supramolecular architectures and studying their properties.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

1,2-Di(2-pyridyl)ethylene is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes in contact with the eyes .

Future Directions

1,2-Di(2-pyridyl)ethylene is a subject of ongoing research. It is being used in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in various fields . Future research directions may include exploring its other potential applications and improving the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-pyridyl)ethylene can be synthesized through the condensation reaction of pyridine and acetone under alkaline conditions. The reaction involves the dehydration of the intermediate product to yield the target compound . Another method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, followed by recrystallization from acetonitrile to obtain the product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-pyridyl)ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 1,2-di(2-pyridyl)ethane.

    Substitution: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1,2-Di(2-pyridyl)ethane.

    Substitution: Various substituted pyridyl derivatives depending on the reagents used.

Comparison with Similar Compounds

1,2-Bis(2-pyridyl)ethylene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific coordination abilities and the stability of the complexes it forms, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]pyridine
Source PubChem
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InChI

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+
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InChI Key

HKEOCEQLCZEBMK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871839
Record name 2,2′-(1E)-1,2-Ethenediylbis[pyridine]
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Molecular Weight

182.22 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1,2-Di(2-pyridyl)ethylene
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Vapor Pressure

0.000378 [mmHg]
Record name 1,2-Di(2-pyridyl)ethylene
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CAS No.

1437-15-6, 13341-40-7
Record name 1,2-Di(2-pyridyl)ethylene
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Record name 2-(2-Pyridyl-2-vinyl)pyridine, trans-
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Record name 2,2′-(1E)-1,2-Ethenediylbis[pyridine]
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Record name 1,2-di(2-pyridyl)ethylene
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Q & A

Q1: What is the molecular formula and weight of 1,2-Bis(2-pyridyl)ethylene?

A1: Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to study this compound, including:

  • 1H NMR: Provides information about the hydrogen atoms and their chemical environment. []
  • 13C NMR: Yields insights into the carbon backbone structure. []
  • 7Li NMR: Useful for analyzing its interactions with lithium salts. []
  • Mass Spectrometry (ESI-MS): Helps determine the molecular weight and fragmentation pattern. []
  • Photoelectron Spectroscopy (PE): Provides information about the electronic structure and ionization potentials. []

Q3: Does this compound exhibit isomerism?

A3: Yes, it exists in both cis and trans isomers. The trans isomer is more common and thermodynamically stable. [, ]

Q4: Is this compound stable under ambient conditions?

A4: Yes, it is generally stable as a solid at room temperature and under normal atmospheric conditions.

Q5: What solvents is this compound soluble in?

A5: It exhibits solubility in various organic solvents, including chloroform, methanol, ethanol, and dichloromethane. [, ]

Q6: How does the structure of this compound influence its material properties?

A6: The presence of two pyridine rings linked by a double bond imparts rigidity to the molecule. This structural feature, along with the nitrogen lone pairs, plays a crucial role in its coordination chemistry and ability to form supramolecular assemblies. [, , ]

Q7: What types of metal complexes does this compound form?

A7: As a bidentate ligand, it readily forms complexes with a variety of transition metals, including copper, silver, nickel, cobalt, zinc, cadmium, and rhenium. [, , , , ]

Q8: What coordination geometries are observed in its metal complexes?

A8: Depending on the metal ion, counterions, and reaction conditions, this compound can adopt various coordination modes, leading to diverse geometries such as:

  • Linear: Observed in silver(I) complexes where the silver ion coordinates to two nitrogen atoms from two different bpe ligands. [, ]
  • Tetrahedral: Commonly observed in zinc(II) and some nickel(II) complexes. [, ]
  • Square Planar: Found in some nickel(II) complexes. [, ]
  • Octahedral: Observed in nickel(II), cobalt(II), and some rhenium(V) complexes. [, , ]

Q9: What are the potential applications of this compound metal complexes?

A9: These complexes show promise in various fields, including:

  • Catalysis: Some complexes have been explored for their catalytic activity in organic transformations. []
  • Luminescent Materials: Certain metal complexes exhibit luminescent properties, making them attractive for applications in sensors and display devices. []
  • Magnetic Materials: Specific complexes display interesting magnetic behavior, including single-molecule magnet properties. []

Q10: Does this compound undergo any interesting reactions while coordinated to metals?

A10: Yes, in some cases, metal coordination can activate the double bond in this compound, making it susceptible to nucleophilic attack. For instance, in the presence of rhenium(V), water can add across the double bond. []

Q11: What types of reactions can this compound participate in as a substrate?

A11:

  • [2+2] Cycloaddition: In the solid state, under UV irradiation and in the presence of suitable templates, it can undergo a [2+2] cycloaddition reaction to form tetrakis(2-pyridyl)cyclobutane derivatives. [, , ]
  • Nucleophilic Addition: Organolithium reagents can add to the double bond, generating anionic intermediates that can be trapped with electrophiles. []

Q12: What is the role of templates in the [2+2] cycloaddition reactions of this compound?

A12: Templates, often halogen bond donors or other molecules capable of forming supramolecular assemblies, preorganize this compound molecules in a favorable orientation within the crystal lattice, enabling the [2+2] cycloaddition to occur with high selectivity. [, , ]

Q13: Have computational methods been used to study this compound and its complexes?

A13: Yes, computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been employed to:

  • Investigate electronic structure and spectroscopic properties. [, , ]
  • Study the conformational preferences of the molecule. []
  • Model its interactions with metal ions. []
  • Predict the properties of its metal complexes. []

Q14: How do structural modifications of this compound affect its properties?

A14: Altering the position of the nitrogen atoms on the pyridine rings (e.g., using 4-pyridyl instead of 2-pyridyl) or modifying the bridging group between the rings (e.g., changing from ethylene to ethane or acetylene) can significantly impact:

  • Coordination geometry and stability of metal complexes. [, ]
  • Supramolecular assembly patterns. [, ]
  • Photochemical reactivity. []

Q15: Has this compound been investigated for biological activity?

A15: While not a primary focus, some studies have explored its effects on biological systems. For example, it has been shown to induce the enzyme glutathione S-transferase Yp in rat liver cells, suggesting a potential link to hepatocyte proliferation. []

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